molecular formula C9H3Cl3N2O B1602838 1,4-Dichlorophthalazine-6-carbonyl chloride CAS No. 2380-50-9

1,4-Dichlorophthalazine-6-carbonyl chloride

Cat. No.: B1602838
CAS No.: 2380-50-9
M. Wt: 261.5 g/mol
InChI Key: CVXIRTCLVZZRKV-UHFFFAOYSA-N
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Description

1,4-Dichlorophthalazine-6-carbonyl chloride: is a chemical compound with the molecular formula C₉H₃Cl₃N₂O and a molecular weight of 261.49 g/mol . It is a derivative of phthalazine, characterized by the presence of two chlorine atoms at the 1 and 4 positions and a carbonyl chloride group at the 6 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichlorophthalazine-6-carbonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of phthalazine derivatives under controlled conditions . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichlorophthalazine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dichlorophthalazine-6-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichlorophthalazine-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the carbonyl chloride group are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    1,4-Dichlorophthalazine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.

    Phthalazine: The parent compound without any chlorine or carbonyl chloride substitutions.

    1,4-Dichlorophthalazine-6-carboxylic acid: Formed by the hydrolysis of 1,4-Dichlorophthalazine-6-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

1,4-dichlorophthalazine-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3N2O/c10-7-5-2-1-4(9(12)15)3-6(5)8(11)14-13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXIRTCLVZZRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597107
Record name 1,4-Dichlorophthalazine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-50-9
Record name 1,4-Dichlorophthalazine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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